The Discovery and Development of C13-113-tri-tail: A Technical Guide for Drug Delivery Applications
The Discovery and Development of C13-113-tri-tail: A Technical Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
C13-113-tri-tail is an ionizable lipidoid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of anionic therapeutic payloads such as siRNA and mRNA.[][2] Its unique structural features, comprising a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails, facilitate the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[][2] This technical guide provides a comprehensive overview of the discovery, development, and application of C13-113-tri-tail, with a focus on its role in advancing nucleic acid-based therapies.
Introduction
The therapeutic potential of nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA), has been a major focus of drug development. However, the inherent instability and negative charge of these macromolecules hinder their efficient cellular uptake and endosomal escape. Lipid nanoparticles (LNPs) have surfaced as a leading delivery platform to overcome these challenges. At the heart of LNP technology are ionizable lipids, which are engineered to be cationic at a low pH for nucleic acid complexation and neutral at physiological pH to reduce toxicity. C13-113-tri-tail (CAS No. 1381861-86-4) is a novel ionizable lipid designed for enhanced delivery efficacy.[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of C13-113-tri-tail is essential for its effective application in LNP formulations.
| Property | Value | Reference |
| CAS Number | 1381861-86-4 | |
| Molecular Formula | C44H93N3O3 | |
| Molecular Weight | 712.25 g/mol | |
| IUPAC Name | 1,1'-((2-((2-((2-hydroxytridecyl)amino)ethyl)(methyl)amino)ethyl)azanediyl)bis(tridecan-2-ol) | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Soluble in organic solvents such as ethanol | Inferred from LNP formulation protocols |
Synthesis and Discovery
While the specific details of the initial discovery and synthesis of C13-113-tri-tail are not extensively documented in peer-reviewed literature, its structure suggests a synthetic route involving the reaction of a polyamine core with lipid tails. The "113" in its name likely refers to the specific amine core used in its synthesis. The "C13" and "tri-tail" components denote the three 13-carbon lipid chains. The development of libraries of such lipid-like molecules, or "lipidoids," through combinatorial chemistry has been a common strategy for identifying novel and potent delivery vehicles.
Role in Lipid Nanoparticle Formulation
C13-113-tri-tail is a key component in the formulation of LNPs, which typically consist of four main components:
-
Ionizable Lipid (e.g., C13-113-tri-tail): Crucial for encapsulating the nucleic acid payload and facilitating its release from the endosome.
-
Helper Phospholipid (e.g., DSPC): Provides structural stability to the nanoparticle.
-
Cholesterol: Also contributes to the stability and integrity of the LNP structure.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and opsonization, thereby prolonging its circulation time in the bloodstream.
LNP Formulation Workflow
The formulation of LNPs incorporating C13-113-tri-tail and a nucleic acid payload typically follows a rapid mixing process, often utilizing a microfluidic device.
Caption: Workflow for the formulation of C13-113-tri-tail-based lipid nanoparticles.
Mechanism of Action: Endosomal Escape
A critical function of ionizable lipids like C13-113-tri-tail is to facilitate the escape of the nucleic acid payload from the endosome into the cytoplasm.
Caption: Proposed mechanism of endosomal escape for C13-113-tri-tail LNPs.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of LNPs containing C13-113-tri-tail. These should be optimized for specific applications.
LNP Formulation Protocol (Microfluidic Method)
-
Preparation of Lipid Stock Solution:
-
Dissolve C13-113-tri-tail, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mg/mL.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
The concentration of the nucleic acid will depend on the desired final formulation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNP suspension if necessary using a centrifugal filtration device.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
LNP Characterization Protocols
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Determination:
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
-
-
Zeta Potential Measurement:
-
Dilute the LNP formulation in a low ionic strength buffer.
-
Measure the surface charge using Laser Doppler Velocimetry.
-
In Vitro and In Vivo Efficacy
| Parameter | Description | Typical Assay |
| In Vitro Transfection Efficiency | The ability of the LNPs to deliver their payload and elicit a biological response in cultured cells. | Luciferase reporter assay (for mRNA), or target gene knockdown via qPCR or Western blot (for siRNA). |
| In Vivo Gene Silencing (siRNA) | The reduction of a target protein in a specific tissue (often the liver) following systemic administration in an animal model. | Measurement of target protein levels in serum or tissue lysates. |
| In Vivo Protein Expression (mRNA) | The expression of the protein encoded by the delivered mRNA in a target tissue. | Measurement of the expressed protein in serum or tissue. |
| Pharmacokinetics and Biodistribution | The circulation half-life and organ accumulation of the LNPs. | Quantification of a labeled LNP component or the nucleic acid payload in blood and various organs over time. |
| Tolerability | The safety profile of the LNP formulation. | Monitoring of animal body weight, clinical signs, and serum markers of liver and kidney function. |
Conclusion
C13-113-tri-tail represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its three-tailed structure is designed to enhance the fusogenicity of the lipid nanoparticles, thereby promoting efficient endosomal escape and delivery of the therapeutic payload. While detailed, publicly available data on its performance is currently limited, the principles of its design and the established protocols for similar lipidoids provide a strong foundation for its application in the development of next-generation RNA-based medicines. Further research and publication of specific experimental data will be invaluable in fully elucidating the potential of C13-113-tri-tail in various therapeutic areas.
